molecular formula C6H3BrClNO2 B1272391 5-Bromo-2-chloronicotinic acid CAS No. 29241-65-4

5-Bromo-2-chloronicotinic acid

Cat. No. B1272391
CAS RN: 29241-65-4
M. Wt: 236.45 g/mol
InChI Key: UKNYSJCAGUXDOQ-UHFFFAOYSA-N
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Patent
US04727152

Procedure details

To 15 g (0.069 mole) of 5-bromo-2-hydroxy nicotinic acid was added 75 ml of thionyl chloride and 3 ml of dimethylformamide. The mixture was heated to reflux for 30 minutes. After cooling, the excess thionyl chloride was removed by rotary evaporation and the residue poured into water (1 liter) with vigorous agitation. The precipitate was collected and the mother liquor condensed to 1/2 the volume, yielding additional precipitate. The precipitates were combined and crystallized from toluene giving 6 g (37%) of material. The product was recrystallized from toluene, m.p. 174°-177° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5](O)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(Cl)([Cl:14])=O>CN(C)C=O>[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([Cl:14])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)O
Name
Quantity
75 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
the residue poured into water (1 liter) with vigorous agitation
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
the mother liquor condensed to 1/2 the volume
CUSTOM
Type
CUSTOM
Details
yielding additional precipitate
CUSTOM
Type
CUSTOM
Details
crystallized from toluene giving 6 g (37%) of material
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from toluene, m.p. 174°-177° C.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C(=NC1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.